![molecular formula C13H20N2O2S B5636810 3-methoxy-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5636810.png)
3-methoxy-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine
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Overview
Description
The compound "3-methoxy-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine" falls within the class of organopiperidines, characterized by their piperidine structure modified with various functional groups. These modifications can significantly alter the chemical and physical properties of the molecule, making it relevant for various scientific and industrial applications.
Synthesis Analysis
The synthesis of similar complex molecules typically involves multi-step chemical reactions, starting from simpler precursors. For example, Halim and Ibrahim (2021) detailed the chemical transformation process to synthesize a novel compound, emphasizing the importance of elemental analysis and spectral data for establishing chemical structure (Halim & Ibrahim, 2021).
Molecular Structure Analysis
The molecular structure of compounds in this category is often confirmed through techniques like FT-IR spectroscopy, NMR chemical shifts, and X-ray diffraction studies. These methods provide detailed insights into the compound's geometry, electronic structure, and stability. The study by Naveen et al. (2015), for example, utilized X-ray diffraction to confirm the structure of a synthesized compound, revealing detailed information about its conformation and intramolecular interactions (Naveen et al., 2015).
properties
IUPAC Name |
(3-methoxypiperidin-1-yl)-(2-propyl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-3-5-12-14-11(9-18-12)13(16)15-7-4-6-10(8-15)17-2/h9-10H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGUUKBENBZPHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)N2CCCC(C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine |
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